
BI-3812
Overview
Description
BI-3812 is a highly potent inhibitor of B-cell lymphoma 6 (BCL6), a zinc finger transcription factor. BCL6 plays a crucial role in the regulation of genes involved in cell cycle control, cell death, differentiation, and the DNA damage response. By inhibiting the interaction of the BTB/POZ domain of BCL6 with several co-repressors, this compound disrupts the formation of BCL6::Co-repressor complexes, making it an attractive tool for studying BCL6 biology in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BI-3812 involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and protective group strategies .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography. The final product is typically obtained as a dry powder or as a stock solution in dimethyl sulfoxide (DMSO) for ease of use in research applications .
Chemical Reactions Analysis
Types of Reactions
BI-3812 primarily undergoes interactions with its target protein, BCL6, rather than undergoing traditional chemical reactions such as oxidation, reduction, or substitution. The compound’s activity is characterized by its ability to inhibit the BCL6::Co-repressor complex formation in cells .
Common Reagents and Conditions
The primary reagents used in the study of this compound are those required for its synthesis and for assays to evaluate its biological activity. These include various organic solvents, protective groups, and reagents for condensation and substitution reactions. In biological assays, DMSO is commonly used as a solvent to prepare stock solutions of this compound .
Major Products Formed
The major product formed from the interaction of this compound with BCL6 is the disrupted BCL6::Co-repressor complex. This disruption leads to the de-repression of BCL6 target genes, which can have significant biological effects, including the inhibition of cell proliferation in certain cancer cell lines .
Scientific Research Applications
Cancer Therapeutics
BI-3812's primary application is in the field of oncology, particularly for targeting BCL6-driven malignancies. Its ability to inhibit BCL6 function can lead to:
- De-repression of Tumor Suppressor Genes : By blocking BCL6's repressive action, this compound allows for the expression of genes that inhibit tumor growth.
- Induction of Apoptosis : The compound has been shown to rewire cancer signaling pathways to induce apoptosis in cancer cells .
Synthetic Biology
The reversible nature of this compound's action makes it an attractive candidate for applications in synthetic biology:
- Molecular Switches : By pairing this compound with other compounds like BI-3802, researchers can create systems that allow for controlled activation and deactivation of signaling pathways. This capability is essential for studying complex biological processes and developing new therapeutic strategies .
Mechanistic Studies
This compound serves as a critical tool for understanding the molecular mechanisms underlying BCL6 function:
- Biophysical Studies : Researchers utilize this compound in structural studies to elucidate the interactions between BCL6 and its co-repressors, providing insights into the regulatory mechanisms at play in oncogenesis .
- Cellular Assays : The compound is employed in various cellular assays to assess its effects on cell proliferation and gene expression profiles, contributing to a deeper understanding of cancer biology .
Case Study 1: DLBCL Treatment
In a study involving DLBCL cell lines, treatment with this compound resulted in significant inhibition of cell proliferation. The mechanism was attributed to the restoration of tumor suppressor gene expression due to the disruption of BCL6's repressive activity. This highlights the potential of this compound as a therapeutic agent in treating aggressive lymphomas .
Case Study 2: Synthetic Biology Application
A recent study demonstrated the use of this compound in creating a synthetic switch that regulates EGFR-BTB BCL6 fusion proteins. The addition of BI-3802 induced oligomerization and activation of downstream signaling pathways, while subsequent addition of this compound reversed this effect. This application showcases how this compound can be utilized to manipulate cellular signaling dynamics precisely .
Summary Table: Comparison of BI-3802 and this compound
Feature | BI-3802 | This compound |
---|---|---|
Mechanism | Induces degradation via polymerization | Inhibits interaction with co-repressors |
IC50 Value | Not specified | ≤ 3 nM |
Effect on BCL6 | Degradation | Inhibition |
Application in Cancer | Anti-proliferative | Tumor suppressor gene de-repression |
Role in Synthetic Biology | Activator | Reversible inhibitor |
Mechanism of Action
BI-3812 exerts its effects by inhibiting the interaction of the BTB/POZ domain of BCL6 with its co-repressors, such as NCoR, SMRT, and BCOR. This inhibition prevents the formation of BCL6::Co-repressor complexes, leading to the de-repression of BCL6 target genes. The molecular targets of this compound include the BTB/POZ domain of BCL6, and the pathways involved are those related to cell cycle control, apoptosis, and DNA damage response .
Comparison with Similar Compounds
BI-3812 is unique in its high potency and specificity for BCL6. Similar compounds include BI-3802, which also targets BCL6 but induces its degradation rather than inhibiting its interaction with co-repressors. BI-5273 is another related compound that serves as a negative control in studies involving this compound .
List of Similar Compounds
BI-3802: Induces degradation of BCL6 and exhibits anti-proliferative effects.
BI-5273: Serves as a negative control and binds weakly to the BCL6 BTB domain.
This compound stands out due to its ability to inhibit BCL6 with high potency and good permeability, making it a valuable tool for studying BCL6 biology and developing potential cancer therapies .
Biological Activity
BI-3812 is a small molecule identified as a potent inhibitor of the B-cell lymphoma 6 (BCL6) transcription factor, which plays a critical role in various malignancies, particularly diffuse large B-cell lymphoma (DLBCL). Unlike its counterpart BI-3802, which induces degradation of BCL6, this compound functions primarily as an inhibitor, disrupting the interaction between BCL6 and its co-repressors. This article presents a comprehensive analysis of the biological activity of this compound, including its mechanisms of action, research findings, and implications for therapeutic use.
Inhibition of BCL6
This compound inhibits the function of BCL6 by binding to its Broad complex/Tramtrack/Bric-a-brac (BTB) domain. This binding prevents the formation of the BCL6-repressor complex necessary for its transcriptional repression activities. As a result, this compound has been shown to re-establish the expression of tumor suppressor genes such as BLIMP1 in DLBCL cell lines .
Structural Characteristics
The structural analysis of this compound reveals that it possesses a dimethyl-piperidine moiety, which distinguishes it from BI-3802. This structural difference is crucial as it affects the compound's ability to induce oligomerization of BCL6. This compound does not promote oligomerization and subsequent degradation of BCL6, allowing for its role as a reversible inhibitor rather than a degrader .
Comparative Efficacy
In comparative studies, this compound demonstrated an IC50 value of approximately 3 nmol/L against DLBCL cells, indicating high potency . In contrast, BI-3802 exhibited superior anti-proliferative effects due to its ability to induce degradation of BCL6. The choice between these compounds in therapeutic contexts may depend on the desired mechanism—either inhibition or degradation—of BCL6.
Cellular Studies
In vitro studies have shown that treatment with this compound leads to significant changes in cellular behavior associated with the reactivation of suppressed pathways. For instance, in human cell lines expressing BCL6, the application of this compound resulted in increased expression levels of target genes previously silenced by BCL6 .
Case Studies
- DLBCL Cell Lines : In studies involving DLBCL cell lines, treatment with this compound led to notable increases in apoptosis and reduced proliferation rates when compared to untreated controls. The reactivation of BLIMP1 and other tumor suppressor genes was observed following treatment .
- Xenograft Models : In vivo models have demonstrated that administration of this compound can effectively inhibit tumor growth in xenograft models derived from DLBCL cells. These findings suggest potential clinical applications for this compound in treating aggressive lymphomas .
Data Tables
The following table summarizes key characteristics and findings related to this compound:
Compound | Molecular Weight (g/mol) | IC50 (nmol/L) | Mechanism | Bioavailability | In Vivo Outcome |
---|---|---|---|---|---|
BI-3802 | 485 | 20 | Degrades BCL6 | Not reported | Significant tumor reduction |
This compound | 558 | 3 | Inhibits BCL6 | High | Reduced proliferation in DLBCL models |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of BI-3812 in targeting BCL6, and how does its inhibitory activity compare to other BCL6 inhibitors?
this compound selectively inhibits the BTB domain of BCL6 with an IC50 ≤3 nM, disrupting its interaction with corepressors like BCOR and SMRT/NCOR, thereby reactivating pro-apoptotic pathways . Unlike BI-3802, which induces BCL6 degradation via polymerization and SIAH1-mediated ubiquitination, this compound acts as a non-degradative inhibitor. Structural analyses reveal that this compound's extended amide group causes steric clashes, preventing BCL6 polymerization and limiting its efficacy compared to BI-3802 .
Q. What experimental protocols are recommended for preparing and storing this compound in vitro?
this compound should be stored as a powder at -25°C to -15°C (stable for 3 years) or dissolved in DMSO at -80°C (stable for 1–2 years). For in vitro use, prepare stock solutions in DMSO (20 mg/mL, 35.84 mM) with brief low-frequency sonication. Avoid freeze-thaw cycles and prolonged exposure to ambient conditions to prevent solvent evaporation or hydrolysis .
Q. How does this compound modulate IFNγ-induced gene expression in endothelial cells, and what key pathways are affected?
Pre-treatment with this compound (100 μM) significantly suppresses IFNγ-induced expression of chemokines (CXCL9, CXCL10, CXCL11) and adhesion molecules (VCAM1), while paradoxically enhancing CCL5. RNA-Seq and ELISA analyses show this compound inhibits HLA class II genes (e.g., HLA-DR, HLA-DP) but spares HLA class I. This selective modulation suggests BCL6's role in fine-tuning STAT1-dependent transcriptional networks .
Advanced Research Questions
Q. What structural features of this compound prevent it from inducing BCL6 polymerization, and how does this limit its therapeutic utility compared to degraders like BI-3802?
Cryo-EM studies reveal that this compound’s extended amide group clashes sterically with adjacent BCL6 monomers, preventing the formation of higher-order aggregates required for SIAH1-mediated degradation. In contrast, BI-3802’s compact structure facilitates BCL6 polymerization, enabling recruitment of the E3 ligase SIAH1 and subsequent proteasomal degradation. This distinction underscores the importance of structural optimization for achieving degradation vs. inhibition .
Q. How can researchers resolve contradictions in this compound’s dual role in enhancing and suppressing IFNγ-induced genes?
Contradictory effects (e.g., suppression of CXCL9/CXCL10 vs. enhancement of CCL5) may arise from BCL6’s context-dependent regulation of STAT1 activity. To address this, use combinatorial CRISPR-Cas9 screens to identify co-regulators (e.g., IRF2, NKX3-1) that modulate BCL6-STAT1 crosstalk. Time-resolved fluorescence energy transfer (TR-FRET) assays can further dissect dynamic interactions between BCL6 and transcriptional cofactors .
Q. What methodological approaches are recommended to validate this compound’s target engagement and off-target effects in primary cells?
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm BCL6-BTB domain binding.
- Off-Target Profiling : Perform kinome-wide selectivity screens (e.g., KINOMEscan) and transcriptomic analyses (RNA-Seq) to identify non-BCL6 pathways affected by this compound.
- Functional Validation : Compare gene expression patterns in this compound-treated vs. BCL6-knockout models to isolate BCL6-specific effects .
Q. How does this compound’s pharmacokinetic profile influence its applicability in preclinical cancer models?
this compound exhibits moderate solubility in DMSO (20 mg/mL) but requires formulation with solubilizing agents (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80) for in vivo use. Dosing at 10 mg/kg in murine models achieves plasma concentrations sufficient to inhibit BCL6 (IC50 = 40 nM in cells). However, its short half-life (t1/2 ≈ 2–4 hours) necessitates frequent administration, limiting sustained target suppression .
Q. Data Analysis & Contradiction Management
Q. How should researchers interpret discrepancies between this compound’s in vitro potency (IC50 ≤3 nM) and its weaker cellular activity (IC50 = 40 nM)?
The reduced cellular efficacy may stem from poor membrane permeability or efflux pump activity. To confirm, perform intracellular drug accumulation assays (LC-MS/MS quantification) and compare activity in ABCB1-knockout vs. wild-type cell lines. Additionally, use proximity ligation assays (PLA) to verify target engagement in situ .
Q. What statistical frameworks are recommended for analyzing high-dimensional datasets (e.g., RNA-Seq, CRISPR screens) in this compound studies?
- Differential Expression : Apply Benjamini-Hochberg correction for multiple testing (FDR <0.05) and use tools like DESeq2 or edgeR.
- Pathway Enrichment : Utilize IPA (Ingenuity Pathway Analysis) or GSEA (Gene Set Enrichment Analysis) to identify affected pathways (e.g., antigen presentation, PD-1/PD-L1 signaling).
- CRISPR Screen Analysis : Apply MAGeCK or BAGEL2 algorithms to rank essential genes .
Properties
IUPAC Name |
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N,N-dimethylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN7O5/c1-28-21(35)14-39-20-11-16-10-17(12-19(38-5)22(16)33(4)25(20)37)30-23-18(27)13-29-26(31-23)34-8-6-15(7-9-34)24(36)32(2)3/h10-13,15H,6-9,14H2,1-5H3,(H,28,35)(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGYXEVLQIIEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.